molecular formula C21H26N2O2 B2457640 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole CAS No. 615280-83-6

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole

Cat. No.: B2457640
CAS No.: 615280-83-6
M. Wt: 338.451
InChI Key: DOTDZVMZOSVRPM-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a tert-butyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 1H-benzo[d]imidazole with 2-methoxyethyl bromide under basic conditions to introduce the methoxyethyl group. This is followed by the reaction with 4-(tert-butyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
  • 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-hydroxyethyl)-1H-benzo[d]imidazole
  • 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

Uniqueness

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-15-20-22-18-7-5-6-8-19(18)23(20)13-14-24-4/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDZVMZOSVRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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